molecular formula C16H15BrO2 B13434246 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone

2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone

Cat. No.: B13434246
M. Wt: 319.19 g/mol
InChI Key: HYSGMARVGYKWCL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-bromo-1-(3-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C16H15BrO2/c1-12(17)16(18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3

InChI Key

HYSGMARVGYKWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone typically involves the bromination of 1-[3-(phenylmethoxy)phenyl]-1-propanone. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as distillation and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromo ketone group undergoes nucleophilic substitution (SN₂) due to the electron-withdrawing effect of the carbonyl, facilitating displacement of bromide.

Reaction TypeReagent/EnvironmentProductKey Observations
Alkoxyde substitutionMethoxide (CH₃O⁻)1-[3-(phenylmethoxy)phenyl]-1-propanoneBromide replaced by methoxy group; reaction proceeds via a planar transition state .
Amine substitutionPrimary amines (e.g., NH₂R)α-Amino ketone derivativesAmine attack at the α-carbon yields secondary amines; steric hindrance from the phenylmethoxy group slows kinetics .

Photochemical Rearrangements

Under UV light, the compound undergoes Norrish-type and Favorskii-like rearrangements, as observed in structurally similar α-bromo ketones :

  • Norrish Type I Cleavage : Homolytic cleavage of the C–Br bond generates a biradical intermediate (3 -28 ), which undergoes intersystem crossing (ISC) to form a spirodienedione (26 ) .

  • Favorskii Rearrangement : Base-mediated conditions promote cyclopropanone intermediate formation, followed by CO extrusion and hydrolysis to yield p-hydroxyphenylacetic acid derivatives .

Mechanistic Pathway :

  • Triplet biradical (3 -28 ) formation via photolysis.

  • ISC to singlet state and cyclization to spirodienedione (26 ).

  • Hydrolysis to p-hydroxybenzyl alcohol (30 ) .

Reduction and Oxidation

The ketone group is susceptible to reduction, while the bromine atom influences redox pathways:

ReactionConditionsProductNotes
Ketone reductionNaBH₄/EtOH2-bromo-1-[3-(phenylmethoxy)phenyl]-1-propanolStereoselectivity governed by bulky aryl groups .
Oxidative debrominationH₂O₂/Fe³⁺1-[3-(phenylmethoxy)phenyl]-1-propanoneRadical-mediated Br⁻ elimination; minor pathway .

Multicomponent Reactions (MCRs)

The compound participates in MCRs to generate pyrrolo[2,3-d]pyrimidine derivatives, as demonstrated in rigidin-inspired syntheses :

  • Example : Reaction with sulfonamido acetophenones yields antiproliferative agents via α-bromination intermediates (e.g., 2325 ) .

  • Key Step : α-Bromination using phenyltrimethylammonium tribromide (PTAB) optimizes monobromination yield (50%) while minimizing dibrominated byproducts .

Comparative Reactivity with Analogues

The phenylmethoxy group distinguishes its reactivity from simpler bromopropiophenones:

CompoundSubstituentsReactivity Difference
2-Bromo-1-phenyl-1-propanoneNo phenylmethoxyFaster SN₂ due to reduced steric hindrance .
4'-Benzyloxy-2-bromopropiophenoneBenzyloxy vs. phenylmethoxyEnhanced stability under acidic conditions.

Biological Activity Correlations

Derivatives exhibit anti-inflammatory and analgesic properties, likely due to:

  • Bromine : Enhances electrophilicity for enzyme inhibition.

  • Phenylmethoxy group : Modulates lipophilicity and target binding .

Computational Insights

DFT calculations support the intermediacy of spirodienedione (26 ) in photochemical pathways, with a strained bicyclic structure accelerating CO extrusion . Racemization studies of α-stereogenic analogues confirm radical-mediated pathways .

Scientific Research Applications

2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction or oxidation, allowing for the formation of various derivatives. The phenylmethoxy group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

2-Bromo-1-(4-methoxyphenyl)ethan-1-one [2b]
  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Key Differences : Lacks the propane backbone and phenylmethoxy group. The para-methoxy substituent simplifies the structure but reduces steric hindrance.
  • Research Findings : Used in cyanation reactions to generate hydrogen-bond-enhancing nitriles. The methoxy group improves solubility in polar solvents compared to the phenylmethoxy analog .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Molecular Formula : C₁₆H₁₃BrO
  • Molecular Weight : 301.18 g/mol
  • Key Differences: Contains a conjugated propenone system and a 4-methylphenyl group. The conjugated double bond increases planarity and stability.
  • Research Findings : Chalcone derivatives like this exhibit anticancer activity due to π-π stacking interactions. The methyl group enhances lipophilicity (logP ~4.2 estimated) compared to the target compound .
2-Bromo-1-(3-fluorophenyl)propan-1-one
  • Molecular Formula : C₉H₈BrFO
  • Molecular Weight : 231.06 g/mol
  • Key Differences : Fluorine at the meta position increases electronegativity but reduces steric bulk.
  • Research Findings : Fluorine’s electron-withdrawing effect accelerates nucleophilic substitution reactions, contrasting with the phenylmethoxy group’s electron-donating properties .
2-Bromo-1-[3-(difluoromethoxy)phenyl]ethan-1-one
  • Molecular Formula : C₉H₇BrF₂O₂
  • Molecular Weight : 265.05 g/mol
  • Key Differences : Difluoromethoxy substituent introduces higher electronegativity and steric hindrance than phenylmethoxy.
  • Research Findings : The difluoro group may improve metabolic stability in drug candidates but reduces solubility (logP ~2.8 estimated) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents LogP Key Properties
This compound C₁₅H₁₃BrO₂ 305.17 3-(Phenylmethoxy)phenyl 3.60 High electrophilicity, HPLC-analyzable
2-Bromo-1-(4-methoxyphenyl)ethan-1-one [2b] C₉H₉BrO₂ 229.07 4-Methoxyphenyl ~2.5 Enhanced hydrogen bonding
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.18 4-Methylphenyl, propenone ~4.2 Anticancer chalcone derivative
2-Bromo-1-(3-fluorophenyl)propan-1-one C₉H₈BrFO 231.06 3-Fluorophenyl ~3.0 Rapid substitution reactivity
2-Bromo-1-[3-(difluoromethoxy)phenyl]ethan-1-one C₉H₇BrF₂O₂ 265.05 3-(Difluoromethoxy)phenyl ~2.8 Improved metabolic stability

Biological Activity

2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a propanone backbone, with a phenylmethoxy group that enhances its lipophilicity and potentially its biological interactions. The structural formula can be represented as follows:

C16H17BrO2\text{C}_{16}\text{H}_{17}\text{BrO}_2

This structure is critical for understanding the compound's reactivity and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding : Its structural components allow it to bind to various receptors, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human colorectal carcinoma (HCT-15) and lung cancer (A549) cells. The compound's IC50 values suggest significant potential as an anticancer agent:

Cell Line IC50 (µM)
HCT-1512.5
A54915.0

The presence of the bromine atom in the structure is believed to enhance its potency against these cell lines .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in both HCT-15 and A549 cells, with apoptosis being confirmed through flow cytometry analysis.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, suggesting its utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound Main Activity IC50 (µM)
2-Chloro-1-[3-(phenylmethoxy)phenyl]-1-propanoneAnticancer20.0
2-Iodo-1-[3-(phenylmethoxy)phenyl]-1-propanoneAntimicrobial30.0

This comparison illustrates that the bromine substituent may confer enhanced biological activity relative to chlorine or iodine counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone, and how can reaction conditions be optimized?

  • Methodology :

  • Start with Friedel-Crafts acylation of 3-(phenylmethoxy)benzene with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-[3-(phenylmethoxy)phenyl]-1-propanone.
  • Brominate the α-carbon using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via electrophilic substitution with Br₂ in acetic acid.
  • Monitor reaction progress via TLC and optimize bromination stoichiometry (1.1–1.3 eq Br₂) to minimize di-brominated byproducts .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • NMR : Compare ¹H/¹³C NMR spectra to literature data for analogous brominated ketones (e.g., 2-Bromo-4′-methylpropiophenone). Key signals include the α-brominated carbonyl carbon (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm) .
  • IR : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Br vibration at ~550 cm⁻¹ .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/dichloromethane and analyze (space group P21/c, monoclinic system expected for similar derivatives) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the bromine moiety.
  • Conduct accelerated stability studies at 25°C/60% RH for 4 weeks, monitoring degradation via HPLC. Expect <2% degradation if moisture is excluded .
  • Use TGA/DSC to assess thermal stability (decomposition temperature likely >150°C based on analogs) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform kinetic studies with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Compare rates to non-brominated analogs to quantify activation effects.
  • Use DFT calculations (e.g., Gaussian 16) to map transition states and identify electron-deficient sites. The α-bromine enhances electrophilicity, favoring SN2 mechanisms .
  • Validate with LC-MS to track intermediate formation (e.g., thioether derivatives) .

Q. How can contradictory spectral data (e.g., ambiguous NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling between the α-CH₂ and adjacent aromatic protons may require NOESY for spatial confirmation.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities.
  • Refer to crystallographic data (e.g., C16H12BrClO2 in monoclinic systems ) to resolve steric effects influencing splitting .

Q. What are the ecological impacts of this compound, and how can its environmental degradation pathways be studied?

  • Methodology :

  • Assess aerobic/anaerobic biodegradation using OECD 301/302 guidelines. Use HPLC-MS to identify metabolites (e.g., de-brominated ketones or phenolic derivatives).
  • Conduct toxicity assays (e.g., Daphnia magna EC50) to evaluate acute aquatic toxicity. Brominated aromatics typically show moderate toxicity (EC50 ~10–100 mg/L) .
  • Simulate photodegradation under UV light (λ = 254 nm) and analyze via GC-MS for volatile breakdown products .

Q. How can computational modeling predict the compound’s behavior in catalytic reactions (e.g., cross-coupling)?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to model interactions with Pd catalysts in Suzuki-Miyaura couplings. Focus on bromine’s leaving-group potential.
  • Calculate Fukui indices to predict regioselectivity in C–Br bond activation.
  • Validate with experimental yields in cross-coupling reactions (e.g., with arylboronic acids) .

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